molecular formula C21H22N2O3 B5171001 1-ethyl-6-methoxy-4-oxo-N-(2-phenylethyl)-1,4-dihydro-3-quinolinecarboxamide

1-ethyl-6-methoxy-4-oxo-N-(2-phenylethyl)-1,4-dihydro-3-quinolinecarboxamide

Cat. No.: B5171001
M. Wt: 350.4 g/mol
InChI Key: YRUYURWJDQNRNU-UHFFFAOYSA-N
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Description

1-ethyl-6-methoxy-4-oxo-N-(2-phenylethyl)-1,4-dihydro-3-quinolinecarboxamide, also known as QNZ-46, is a synthetic compound that belongs to the class of quinoline-based molecules. It has been widely studied for its potential use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.

Mechanism of Action

1-ethyl-6-methoxy-4-oxo-N-(2-phenylethyl)-1,4-dihydro-3-quinolinecarboxamide inhibits the activity of NF-κB by binding to the p50 subunit of the transcription factor. This binding prevents the translocation of NF-κB from the cytoplasm to the nucleus, where it regulates the expression of various genes involved in inflammation and immune response. By inhibiting NF-κB, this compound has been shown to have potential anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of NF-κB activity, the induction of apoptosis in cancer cells, and the reduction of inflammation in various disease models. Additionally, this compound has been shown to have potential neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

1-ethyl-6-methoxy-4-oxo-N-(2-phenylethyl)-1,4-dihydro-3-quinolinecarboxamide has several advantages for laboratory experiments, including its high potency and selectivity for NF-κB inhibition. Additionally, this compound has been shown to have low toxicity in various animal models, making it a promising candidate for further preclinical and clinical studies. However, this compound has some limitations, including its poor solubility in aqueous solutions and its potential off-target effects.

Future Directions

There are several future directions for research on 1-ethyl-6-methoxy-4-oxo-N-(2-phenylethyl)-1,4-dihydro-3-quinolinecarboxamide, including the development of more potent and selective analogs, the investigation of its potential use in combination with other therapies, and the exploration of its potential use in various disease models. Additionally, further studies are needed to elucidate the potential off-target effects of this compound and to develop strategies to overcome its poor solubility in aqueous solutions.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely studied for its potential use in various scientific research applications, including cancer research, neurodegenerative diseases, and inflammation. It has been shown to have potential anti-inflammatory and anti-tumor effects through the inhibition of NF-κB activity. Despite its limitations, this compound has several advantages for laboratory experiments and holds promise for further preclinical and clinical studies.

Synthesis Methods

1-ethyl-6-methoxy-4-oxo-N-(2-phenylethyl)-1,4-dihydro-3-quinolinecarboxamide is synthesized through a multi-step process that involves the reaction of 2-phenylethylamine with 2-(chloromethyl)quinoline, followed by the reaction of the resulting intermediate with 2-methoxyacetic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

1-ethyl-6-methoxy-4-oxo-N-(2-phenylethyl)-1,4-dihydro-3-quinolinecarboxamide has been widely studied for its potential use in various scientific research applications, including cancer research, neurodegenerative diseases, and inflammation. Specifically, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in regulating the immune response and inflammation. This inhibition has been shown to have potential therapeutic effects in various diseases, including cancer and neurodegenerative diseases.

Properties

IUPAC Name

1-ethyl-6-methoxy-4-oxo-N-(2-phenylethyl)quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-3-23-14-18(20(24)17-13-16(26-2)9-10-19(17)23)21(25)22-12-11-15-7-5-4-6-8-15/h4-10,13-14H,3,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUYURWJDQNRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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